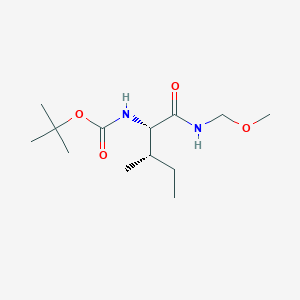
tert-Butyl ((2S,3S)-1-((methoxymethyl)amino)-3-methyl-1-oxopentan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ((2S,3S)-1-((methoxymethyl)amino)-3-methyl-1-oxopentan-2-yl)carbamate is a complex organic compound that features a tert-butyl group, a methoxymethylamino group, and a carbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((2S,3S)-1-((methoxymethyl)amino)-3-methyl-1-oxopentan-2-yl)carbamate typically involves multiple steps. One common approach is to start with the appropriate amino acid derivative, which undergoes protection and functional group transformations to introduce the tert-butyl and methoxymethylamino groups. The final step often involves the formation of the carbamate moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl ((2S,3S)-1-((methoxymethyl)amino)-3-methyl-1-oxopentan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl ((2S,3S)-1-((methoxymethyl)amino)-3-methyl-1-oxopentan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique reactivity patterns make it valuable in organic synthesis .
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its structural features allow it to interact with various biological molecules, providing insights into biochemical pathways .
Medicine
Its ability to form stable carbamate bonds makes it useful in designing prodrugs .
Industry
Industrially, this compound can be used in the production of polymers and other materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mecanismo De Acción
The mechanism of action of tert-Butyl ((2S,3S)-1-((methoxymethyl)amino)-3-methyl-1-oxopentan-2-yl)carbamate involves its interaction with specific molecular targets. The methoxymethylamino group can form hydrogen bonds with biological molecules, while the carbamate moiety can undergo hydrolysis to release active agents. These interactions can modulate biochemical pathways and influence cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl ((2S,3S)-1-((methoxymethyl)amino)-3-methyl-1-oxopentan-2-yl)carbamate
- tert-Butyl ((2S,3S)-1-((ethoxymethyl)amino)-3-methyl-1-oxopentan-2-yl)carbamate
- tert-Butyl ((2S,3S)-1-((propoxymethyl)amino)-3-methyl-1-oxopentan-2-yl)carbamate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and stability.
Propiedades
Fórmula molecular |
C13H26N2O4 |
|---|---|
Peso molecular |
274.36 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S,3S)-1-(methoxymethylamino)-3-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C13H26N2O4/c1-7-9(2)10(11(16)14-8-18-6)15-12(17)19-13(3,4)5/h9-10H,7-8H2,1-6H3,(H,14,16)(H,15,17)/t9-,10-/m0/s1 |
Clave InChI |
KRBAIHMODHWUKZ-UWVGGRQHSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)NCOC)NC(=O)OC(C)(C)C |
SMILES canónico |
CCC(C)C(C(=O)NCOC)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


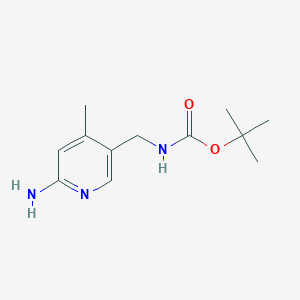
![[1-(2-Fluoroethyl)cyclobutyl]methanol](/img/structure/B13012246.png)
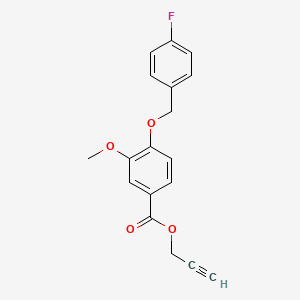
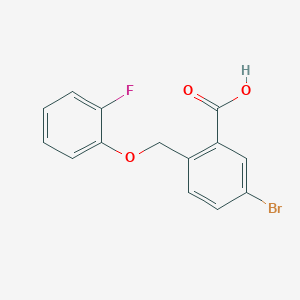

![tert-butyl 4-[(2S)-2-aminopropanoyl]piperazine-1-carboxylate](/img/structure/B13012301.png)
![2-Isopropyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B13012312.png)
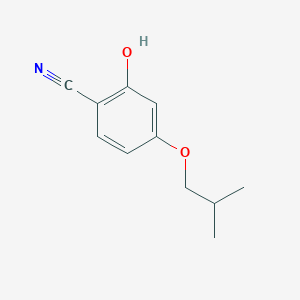
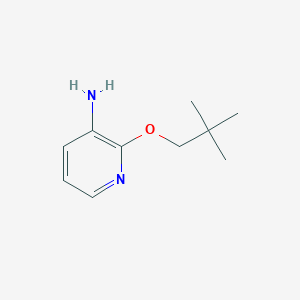
![1,1-Difluoro-9-methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B13012325.png)

![2-Chloro-4-methylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid](/img/structure/B13012330.png)
![3,6-Dimethylbenzo[d]isothiazole](/img/structure/B13012336.png)

